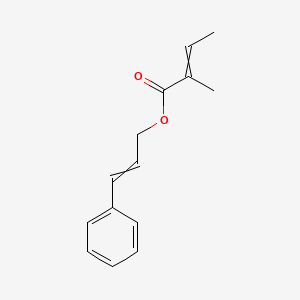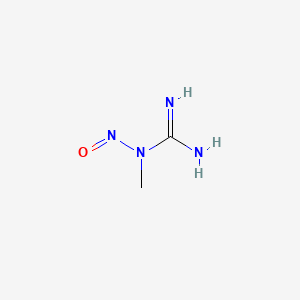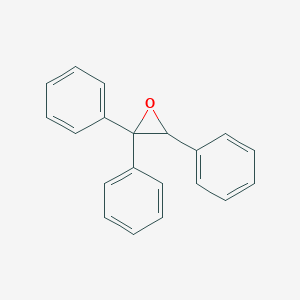
Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate (2/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate (2/1/1) is a complex chemical compound that combines sodium hydrogen methylarsonate and 2-methyl-4,6-dinitrophenolate in a specific ratio. This compound is known for its unique properties and applications in various fields, including agriculture and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate involves multiple steps. The preparation of 2-methyl-4,6-dinitrophenolate typically starts with the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid. The resulting 2-methyl-4,6-dinitrophenol is then neutralized with sodium hydroxide to form the sodium salt.
For sodium hydrogen methylarsonate, methylarsonic acid is neutralized with sodium hydroxide. The two components are then combined in a specific ratio to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of industrial reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 2-methyl-4,6-diaminophenol derivatives.
Applications De Recherche Scientifique
Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate has several scientific research applications:
Agriculture: It is used as a herbicide and insecticide due to its ability to control a wide range of pests and weeds.
Chemistry: The compound is used in various chemical reactions and as a reagent in organic synthesis.
Biology and Medicine: Research studies explore its potential as an antitumor agent and its effects on biological systems.
Industry: It is used in the production of explosives and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate involves multiple pathways:
Herbicidal and Insecticidal Activity: The compound disrupts cellular processes in plants and insects, leading to their death.
Antitumor Activity: It interferes with cellular metabolism and induces apoptosis in cancer cells.
Oxidative Phosphorylation Uncoupling: Similar to other dinitrophenol compounds, it can uncouple oxidative phosphorylation, leading to increased metabolic rates and energy consumption.
Comparaison Avec Des Composés Similaires
Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate can be compared with other similar compounds such as:
2,4-Dinitrophenol: Known for its weight-loss properties and toxicity.
4,6-Dinitro-o-cresol: Used as a herbicide and insecticide.
Methylarsonic Acid: Used in agriculture as a herbicide.
The uniqueness of sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate lies in its combined properties, making it effective in multiple applications.
Propriétés
Numéro CAS |
51202-32-5 |
|---|---|
Formule moléculaire |
C8H9AsN2Na2O8 |
Poids moléculaire |
382.07 g/mol |
Nom IUPAC |
disodium;hydroxy(methyl)arsinate;2-methyl-4,6-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.CH5AsO3.2Na/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;1-2(3,4)5;;/h2-3,10H,1H3;1H3,(H2,3,4,5);;/q;;2*+1/p-2 |
Clé InChI |
QJQKPQISRLUNHD-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].C[As](=O)(O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)

![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)

![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)






![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
